molecular formula C13H12F3NO2 B2653777 (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one CAS No. 339010-40-1

(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one

Cat. No.: B2653777
CAS No.: 339010-40-1
M. Wt: 271.23 g/mol
InChI Key: IFFBNQVEORJUEJ-UHFFFAOYSA-N
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Description

(3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl group, and an enone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one involves an aldol condensation reaction. This process typically starts with the reaction of a trifluoromethyl ketone with an aromatic aldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the enone structure.

  • Amidation: : Another synthetic route involves the amidation of a trifluoromethyl enone with an amine derivative of acetophenone. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one can undergo oxidation reactions, particularly at the enone moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which can convert the enone to a diketone.

  • Reduction: : Reduction of the enone can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of the corresponding alcohol.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions. For example, nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products

    Oxidation: Diketones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

Chemistry

In chemistry, (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets, making this compound a candidate for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of drugs targeting diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. For example, its incorporation into polymers can improve their thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, while the enone structure allows for covalent modification of active sites. This dual mode of action can lead to potent inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]but-3-en-2-one
  • (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]hex-3-en-2-one
  • (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]prop-3-en-2-one

Uniqueness

Compared to similar compounds, (3E)-1,1,1-trifluoro-4-[(2-oxo-2-phenylethyl)amino]pent-3-en-2-one stands out due to its specific combination of a trifluoromethyl group and a phenyl group attached to an enone structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

339010-40-1

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

1,1,1-trifluoro-4-(phenacylamino)pent-3-en-2-one

InChI

InChI=1S/C13H12F3NO2/c1-9(7-12(19)13(14,15)16)17-8-11(18)10-5-3-2-4-6-10/h2-7,17H,8H2,1H3

InChI Key

IFFBNQVEORJUEJ-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C(F)(F)F)NCC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NCC(=O)C1=CC=CC=C1

solubility

not available

Origin of Product

United States

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